molecular formula C15H20O B1235749 (6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol CAS No. 62706-41-6

(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol

Cat. No.: B1235749
CAS No.: 62706-41-6
M. Wt: 216.32 g/mol
InChI Key: SVHIJLOAVJCJNN-GULOHRGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of parvifolin involves several chromatographic techniques. The aerial parts of Isodon parvifolius are collected and subjected to extraction processes using solvents like methanol. The crude extract is then fractionated using silica gel column chromatography, followed by further purification using high-performance liquid chromatography (HPLC) to obtain pure parvifolin .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for parvifolin. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications .

Chemical Reactions Analysis

Types of Reactions: (6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize parvifolin, leading to the formation of different oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce parvifolin, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the parvifolin molecule.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of parvifolin.

Mechanism of Action

The mechanism of action of parvifolin involves its interaction with specific molecular targets and pathways within cells. The compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines by activating specific signaling pathways. This apoptotic effect is achieved through the modulation of proteins involved in cell survival and death .

Comparison with Similar Compounds

(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol is part of a larger group of diterpenoids found in the Isodon genus. Similar compounds include:

  • Hebeirubescensin L
  • Rabescensin C
  • Trichokaurin

These compounds share structural similarities with parvifolin but differ in their specific functional groups and bioactivities. This compound’s unique structure and bioactive properties distinguish it from these related diterpenoids .

Properties

CAS No.

62706-41-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol

InChI

InChI=1S/C15H20O/c1-10-5-4-6-11(2)14-9-15(16)12(3)8-13(14)7-10/h5,8-9,11,16H,4,6-7H2,1-3H3/b10-5-/t11-/m1/s1

InChI Key

SVHIJLOAVJCJNN-GULOHRGCSA-N

Isomeric SMILES

C[C@@H]1CC/C=C(\CC2=C1C=C(C(=C2)C)O)/C

SMILES

CC1CCC=C(CC2=C1C=C(C(=C2)C)O)C

Canonical SMILES

CC1CCC=C(CC2=C1C=C(C(=C2)C)O)C

Synonyms

parvifoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol
Reactant of Route 2
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol
Reactant of Route 3
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol
Reactant of Route 4
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol
Reactant of Route 5
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol
Reactant of Route 6
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol

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